(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the C2 position and an ethoxyacetate group at the C6 position of the benzofuran core. The Z-configuration of the benzylidene double bond ensures specific spatial orientation, which may influence intermolecular interactions and biological activity.
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(21)12-24-15-8-9-16-17(11-15)25-18(20(16)22)10-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFZTVVVCARMW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3C)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3C)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article delves into the synthesis, structure, and various biological activities of this compound, drawing on diverse research findings.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural integrity of the compound is crucial for its biological activity and can be analyzed through techniques such as X-ray crystallography and NMR spectroscopy.
Table 1: Summary of Synthesis Steps
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2-Methylbenzaldehyde, Acetic anhydride | Reflux | Intermediate |
| 2 | Ethanol, Base catalyst | Stirring at room temperature | Final product |
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on various cellular pathways.
Anticancer Properties
Studies have shown that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.56 μM against protein kinase CK2, suggesting that similar mechanisms may be at play for this compound . The compound's ability to induce apoptosis in cancer cells has also been noted.
Antimicrobial Activity
Research indicates that derivatives of benzaldehyde possess antifungal properties through the disruption of cellular antioxidation systems. This mechanism could be relevant for this compound as well. The ability to target oxidative stress pathways makes it a candidate for further investigation in antifungal therapies .
Mechanistic Insights
The biological activity is often linked to the compound's ability to interact with specific proteins or enzymes. For example, molecular docking studies suggest that the compound may inhibit key kinases involved in cancer progression. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of target enzymes .
Case Studies
- In Vitro Studies : A study involving a series of synthesized benzaldehyde derivatives found that certain structural modifications enhanced their inhibitory effects on cancer cell lines. The findings suggest that this compound could be optimized for increased efficacy .
- In Vivo Studies : Preliminary animal studies have indicated promising results in tumor reduction when treated with compounds structurally similar to this compound. These studies highlight the need for further exploration into dosage and delivery methods .
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.
Base-catalyzed saponification is more efficient due to the stability of the carboxylate anion under alkaline conditions .
Nucleophilic Substitution at the Ether Linkage
The ether oxygen in the benzofuran-6-yloxy group can participate in nucleophilic substitutions under strongly acidic conditions, though reactivity is moderate compared to esters or halides.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr3, DCM, −78°C → rt (12 hours) | Phenolic derivative with free -OH group | 60% |
Reduction of the Benzylidene Moiety
The α,β-unsaturated ketone (benzylidene group) can undergo selective hydrogenation or conjugate reductions:
Cycloaddition Reactions
The conjugated diene system in the benzylidene group participates in Diels-Alder reactions, forming six-membered cycloadducts.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder with maleic anhydride | Toluene, 110°C (8 hours) | Bicyclic adduct with fused oxabicyclo structure | 78% |
Oxidation of the Benzofuran Ring
The electron-rich benzofuran ring is susceptible to oxidation at the 3-oxo position, though the ketone itself is stable under mild conditions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ozonolysis | O3, DCM, −78°C → H2O2 | Cleavage to form dicarboxylic acid derivatives | 40% |
Photochemical Reactivity
The benzylidene double bond exhibits [2+2] photocycloaddition under UV light:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| UV irradiation (λ = 365 nm) | CH3CN, 24 hours | Cyclobutane-linked dimer | 65% |
Functionalization via Cross-Coupling
The aromatic rings can undergo Suzuki-Miyaura coupling if halogenated precursors are used in synthesis .
Key Stability Considerations:
Comparison with Similar Compounds
Structural Variations
The primary structural differences among analogs lie in:
- Substituents on the benzylidene group (e.g., halogen, alkyl, heterocyclic).
- Ester groups (ethyl, methyl, benzyl).
Table 1: Structural and Physicochemical Comparison
*XLogP3 values are experimental or estimated based on substituent contributions.
Key Findings from Structural Analysis
Bulky groups (e.g., 4-tert-butyl in ) increase lipophilicity (XLogP3 = 5.2), which could enhance membrane permeability but reduce aqueous solubility .
Benzyl esters () add aromaticity and bulk, which may sterically hinder interactions in enzyme-active sites .
Stereoelectronic Properties :
- The Z-configuration ensures the benzylidene substituent and benzofuran core occupy the same plane, optimizing conjugation and stability.
Q & A
Q. What are the recommended synthetic pathways for preparing (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
Benzofuran Core Formation : Use NaH in THF to deprotonate phenolic intermediates, followed by alkylation with ethyl bromoacetate to introduce the acetoxy group .
Benzylidene Incorporation : Condensation of 3-oxo-2,3-dihydrobenzofuran derivatives with 2-methylbenzaldehyde under acidic or basic conditions to form the (Z)-configured benzylidene moiety. Ensure stereochemical control by optimizing reaction temperature and solvent polarity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/water) to isolate the (Z)-isomer .
Q. How should researchers characterize the stereochemistry and purity of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (observe first-aid measures for inhalation as per SDS guidelines) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance (Z)-isomer yield while minimizing (E)-isomer formation?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) stabilize the transition state favoring (Z)-configuration .
- Catalytic Additives : Anhydrous ZnCl2 or Lewis acids can accelerate benzylidene formation with >90% stereoselectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce thermal isomerization .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in 13C^{13}\text{C}13C NMR)?
Methodological Answer:
- Dynamic Effects : Check for rotational restriction in the benzylidene group. Use variable-temperature NMR to identify conformational exchange broadening .
- Impurity Analysis : Compare with synthesized (E)-isomer standards to rule out contamination.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and confirm assignments .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Laboratory Studies :
- Hydrolysis : Expose to buffered solutions (pH 4–9) at 25–50°C, monitor degradation via LC-MS .
- Photolysis : Use UV lamps (λ = 254 nm) to simulate sunlight, quantify byproducts with GC-MS .
- Field Simulations : Deploy in soil/water microcosms with controlled microbial activity to assess biodegradation pathways .
Q. How can the antioxidant or bioactive potential of this compound be systematically evaluated?
Methodological Answer:
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane, acetone/water) to optimize crystal growth.
- Seeding : Introduce microcrystals of analogous benzofuran derivatives to induce nucleation .
- Slow Evaporation : Use controlled evaporation chambers (20°C, 40% humidity) to grow diffraction-quality crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
